molecular formula C41H50ClFN4O6 B1203546 Dexa biciron CAS No. 76448-25-4

Dexa biciron

Cat. No.: B1203546
CAS No.: 76448-25-4
M. Wt: 749.3 g/mol
InChI Key: SMWZIZOUTGPWJB-ZXQWUNTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone sodium phosphate (DSP) is a synthetic glucocorticoid widely used for its anti-inflammatory, immunosuppressive, and antiemetic properties. It is administered intravenously, intramuscularly, or topically to treat conditions such as allergies, inflammation, chemotherapy-induced nausea, and autoimmune disorders.

Properties

CAS No.

76448-25-4

Molecular Formula

C41H50ClFN4O6

Molecular Weight

749.3 g/mol

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C28H32FNO6.C13H17N3.ClH/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17;1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3;3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H/t16-,20+,21+,22+,25+,26+,27?,28+;;/m1../s1

InChI Key

SMWZIZOUTGPWJB-ZXQWUNTJSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl

Synonyms

dexa biciron
dexamethasone - tramazoline
dexamethasone, tramazoline drug combination

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of DSP Formulations

Variability in Drug Content Across Brands

Studies comparing DSP injections from different manufacturers revealed significant discrepancies in drug content. For instance:

  • DEXA KAL vs. Dexa AIWA : A statistically significant difference (P < 0.05) was observed, indicating variability in pharmaceutical quality control .
  • DEXA KAL vs. Dexamed: Similar significant differences (P < 0.05) were noted, suggesting inconsistent manufacturing standards .
  • DEXARON vs. DEXABRU : Significant variations (P < 0.05) further highlight the need for rigorous batch testing .

Table 1: Drug Content Variability in DSP Injections (Comparative P-Values)

Comparison P-Value Significance Level
DEXA KAL vs. Dexa AIWA <0.05 Significant
DEXA KAL vs. Dexamed <0.05 Significant
DEXARON vs. DEXABRU <0.05 Significant

These findings underscore the importance of regulatory oversight to ensure therapeutic equivalence among DSP products .

Therapeutic Efficacy in Clinical Settings
2.2.1 Anti-Inflammatory Effects vs. Other Steroids

DSP was compared with progesterone (PROG) in suppressing lipopolysaccharide (LPS)-induced inflammation:

  • DSP (1 µM) : Reduced nitrite production by 60% (P < 0.05 vs. LPS alone).
  • PROG (10 µM) : Achieved a 55% reduction (P < 0.05 vs. LPS alone).

Table 2: Anti-Inflammatory Efficacy of DSP vs. Progesterone

Compound Concentration Nitrite Reduction P-Value vs. LPS Alone
DSP 1 µM 60% <0.05
PROG 10 µM 55% <0.05
2.2.2 Antiemetic Efficacy vs. Ondansetron

In a randomized trial of 219 patients undergoing tympanoplasty, DSP (8 mg IV) was compared with ondansetron (4 mg IV) for postoperative nausea and vomiting (PONV) prevention:

  • 0–2 Hours Post-Op: No significant difference between DSP, ondansetron, and placebo.
  • 2–24 Hours Post-Op : Both DSP and ondansetron outperformed placebo (P < 0.05), with DSP showing superior long-term efficacy .

Table 3: PONV Incidence by Treatment Group

Time Interval DSP Group (%) Ondansetron Group (%) Placebo Group (%)
2–8 Hours 12 15 38
8–16 Hours 8 10 29
16–24 Hours 5 7 18

Environmental and Pharmacokinetic Considerations

Environmental Persistence

DSP and its metabolites are excreted at rates of 50–90% via urine/feces, entering wastewater treatment plants (WWTPs) through hospital and domestic sewage. This poses ecological risks, particularly post-COVID-19, due to increased glucocorticoid usage .

Bioavailability and Measurement Techniques

Studies comparing DEXA with bio-impedance (BIA) showed strong correlations (r = 0.92 for dual-frequency BIA vs. DEXA), supporting its reliability in clinical pharmacokinetics .

Q & A

Q. How can researchers leverage multi-omics data to identify off-target effects of this compound in complex biological systems?

  • Methodological Answer: Integrate transcriptomic, proteomic, and metabolomic datasets via systems biology tools (e.g., weighted gene co-expression networks). Prioritize pathways with enrichment analysis (e.g., KEGG) and validate using CRISPR-based knockout models .

Data Analysis & Interpretation

Q. What criteria should govern the exclusion of outliers in this compound experimental datasets?

  • Methodological Answer: Predefine outlier thresholds using robust statistical methods (e.g., Tukey’s fences or Mahalanobis distance). Document excluded data points transparently and perform sensitivity analyses to assess their impact on conclusions .

Q. How do researchers differentiate between synergistic and additive effects in this compound combination therapies?

  • Methodological Answer: Apply the Chou-Talalay method (combination index) or Bliss independence model. Validate with isobolographic analysis and dose-reduction indices to quantify therapeutic synergy .

Ethical & Theoretical Considerations

Q. What ethical frameworks apply to in vivo studies investigating this compound’s neurotoxic potential?

  • Methodological Answer: Adhere to ARRIVE guidelines for animal research, ensuring humane endpoints and 3R compliance (Replacement, Reduction, Refinement). Obtain institutional ethics approval and prioritize non-invasive monitoring techniques (e.g., MRI) .

Q. How can researchers address publication bias in meta-analyses of this compound’s efficacy data?

  • Methodological Answer: Use funnel plots and Egger’s regression to detect asymmetry. Include gray literature (preprints, conference abstracts) and apply trim-and-fill analysis to estimate missing studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.